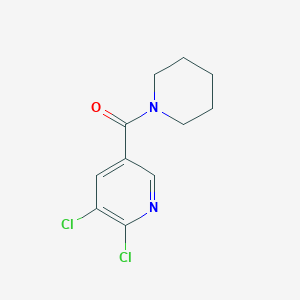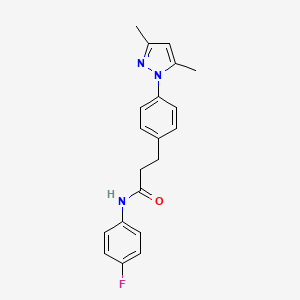
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to food intake. Therefore, by inhibiting DPP-4, DPP-4 inhibitors increase insulin secretion, leading to better glucose control in patients with type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. These compounds serve as pharmacophores, indicating their role as a critical component in drug design and discovery. For instance, the synthesis of pyrazole heterocycles involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, and hydrazine, among others. These methods provide efficient routes to obtain heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation. The significance of these heterocycles in medicinal chemistry is underscored by their application in the synthesis of biologically active compounds, thereby aiding the design of new therapeutic agents through modification and derivatization (A. M. Dar & Shamsuzzaman, 2015).
Chemical Inhibitors and Drug Interactions
The chemical structure of the compound suggests potential applications in the study of enzyme inhibition, particularly concerning cytochrome P450 isoforms. The specificity and selectivity of inhibitors for various P450 isoforms are crucial for understanding drug-drug interactions and the metabolic fate of pharmaceuticals. For instance, inhibitors such as ketoconazole (for CYP3A4) and sulfaphenazole (for CYP2C9) are used in phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism. This research is fundamental in predicting potential drug-drug interactions when multiple drugs are administered (S. C. Khojasteh et al., 2011).
Antifungal Applications
The compound's structure also hints at its potential application in antifungal research, particularly against pathogens like Fusarium oxysporum. The structure-activity relationship (SAR) of small molecules against such pathogens is a critical area of study, contributing to the development of targeted antifungal therapies. Research into compounds with pyrazole moieties, and their efficiency against specific fungal pathogens, provides valuable insights into the design of novel antifungal agents (Y. Kaddouri et al., 2022).
Optoelectronic Materials
Moreover, the pyrazole moiety is instrumental in the synthesis of materials for optoelectronic applications. Incorporation of heterocyclic systems like pyrazoles into π-extended conjugated systems has shown value for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, showcasing the versatility of pyrazole derivatives beyond pharmaceuticals (G. Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c1-14-13-15(2)24(23-14)19-10-3-16(4-11-19)5-12-20(25)22-18-8-6-17(21)7-9-18/h3-4,6-11,13H,5,12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCKLPCRCTHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-(4-fluorophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

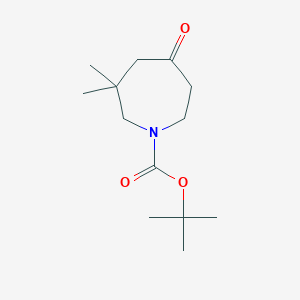
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![{1-[4-(2-Chlorophenoxy)butyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2564413.png)
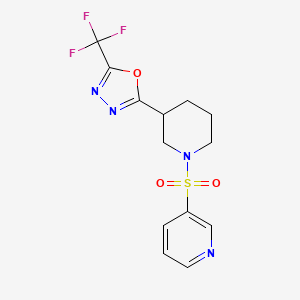
![N-cyclohexyl-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2564418.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2564419.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)
![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)

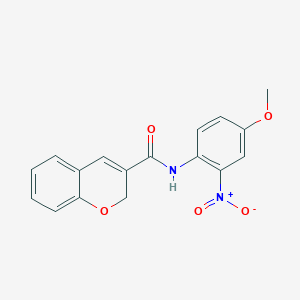
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)

